JWH 080

Beschreibung

Historical Context of JWH Compound Synthesis and Identification

The history of JWH compounds, including JWH 080, is rooted in dedicated scientific investigation into the cannabinoid system.

Genesis in John W. Huffman Research Group

The JWH series of synthetic cannabinoids was synthesized by the research group led by Professor John W. Huffman, an organic chemist at Clemson University. acs.orgwikipedia.orgadf.org.au Beginning in 1984, Huffman and his team embarked on synthesizing cannabinoid compounds for medical research purposes, specifically focusing on those with properties similar to delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. wikipedia.orgnih.gov Over two decades, this research group developed more than 400 synthetic cannabinoid compounds. wikipedia.org These compounds were created to study their interactions with cannabinoid receptors in the brain. acs.org The compounds synthesized by Huffman's group are often identified by his initials, "JWH". acs.org The research leading to the synthesis of compounds like JWH-018 was published, with findings on JWH-018 appearing in the Journal of Pharmacology & Experimental Therapeutics in 1998. acs.org

Role as a Chemical Probe for Endocannabinoid System Investigations

The synthetic cannabinoids developed by the Huffman group and others were primarily intended as pharmacological tools to investigate the endocannabinoid system and the genetics of cannabinoid receptors. wikipedia.orgnih.govwikipedia.org These compounds were needed, in part, due to legal restrictions on natural cannabinoids, which made them difficult to obtain for research. wikipedia.org Many synthetic cannabinoids, including those in the JWH series, have been valuable because they can bind selectively to either the CB₁ or CB₂ receptors, unlike THC which has similar affinity for both. wikipedia.org This selectivity allows researchers to differentiate the roles of the individual receptors within the complex endocannabinoid system. The research utilizing these compounds has provided a better understanding of the physiological cannabinoid control system in the body and brain. wikipedia.org

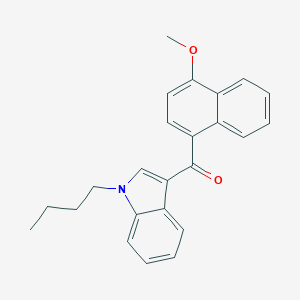

Overview of this compound's Classification as a Naphthoylindole Synthetic Cannabinoid

This compound is classified as a naphthoylindole synthetic cannabinoid. wikipedia.org This structural class is characterized by a naphthoyl group linked to an indole (B1671886) core. Naphthoylindoles are considered one of the earliest groups of synthetic cannabinoids to be synthesized and are predominantly present in the JWH series of designer cannabinoids. researchgate.net Aminoalkylindoles, which include naphthoylindoles like JWH-018, are structurally dissimilar to THC. wikipedia.org

Significance of this compound in Delineating Cannabinoid Receptor Pharmacology

This compound has been significant in helping to delineate the pharmacology of cannabinoid receptors due to its binding affinities for both the CB₁ and CB₂ receptors. This compound is a synthetic cannabinoid that binds to both the central CB₁ receptor and the peripheral CB₂ receptor in vitro. caymanchem.com Research indicates that this compound binds to the CB₁ receptor with a Kᵢ of 5.6 nM and the CB₂ receptor with a Kᵢ of 2.2 nM in vitro. caymanchem.com This demonstrates a higher affinity for the CB₂ receptor compared to the CB₁ receptor. wikipedia.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-butylindol-3-yl)-(4-methoxynaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-3-4-15-25-16-21(18-10-7-8-12-22(18)25)24(26)20-13-14-23(27-2)19-11-6-5-9-17(19)20/h5-14,16H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOAKRPGOLHODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441597 | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210179-44-5 | |

| Record name | JWH-080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL385TU4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interactions of Jwh 080

Cannabinoid Receptor Binding Profiles

The interaction of JWH-080 with cannabinoid receptors has been characterized through in vitro binding assays, which determine the affinity of the compound for these receptors.

Affinity and Selectivity at Cannabinoid Type 1 (CB1) Receptors

JWH-080 exhibits a high binding affinity for the cannabinoid type 1 (CB1) receptor. In vitro studies have determined its binding affinity (Ki) to be 5.6 nM caymanchem.com. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids.

Affinity and Selectivity at Cannabinoid Type 2 (CB2) Receptors

JWH-080 also demonstrates a strong binding affinity for the cannabinoid type 2 (CB2) receptor, with a reported Ki value of 2.2 nM caymanchem.com. The CB2 receptor is predominantly found in the peripheral nervous system and immune cells. The lower Ki value for the CB2 receptor compared to the CB1 receptor suggests that JWH-080 has a slightly higher affinity for the CB2 receptor.

Comparative Receptor Binding with Endogenous and Other Synthetic Cannabinoids

When comparing the receptor binding profile of JWH-080 to other cannabinoids, it is important to consider both endogenous cannabinoids and other synthetic analogues. For instance, Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, is a partial agonist at both CB1 and CB2 receptors, with Ki values of approximately 40.7 nM for CB1 and 36 nM for CB2. This indicates that JWH-080 possesses a significantly higher binding affinity for both cannabinoid receptors compared to Δ9-THC.

Within the JWH series of synthetic cannabinoids, binding affinities can vary considerably. For example, JWH-018 has a reported Ki of 9.0 nM for CB1 and is a full agonist at this receptor. Other compounds in this family, such as JWH-081 and JWH-210, also exhibit very high affinities for the CB1 receptor, with Ki values of 1.2 nM and 0.46 nM, respectively. These values indicate that while JWH-080 is a potent binder to the CB1 receptor, other synthetic cannabinoids within the same family can exhibit even greater binding affinities.

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| JWH-080 | 5.6 | 2.2 |

| Δ9-THC | 40.7 | 36 |

| JWH-018 | 9.0 | - |

| JWH-081 | 1.2 | - |

| JWH-210 | 0.46 | - |

Data for some compounds may not be available for both receptor types in the provided search results.

Functional Cannabinoid Receptor Agonism

While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine the cellular response that occurs after binding. These assays measure the ability of a compound to activate the receptor and initiate a signaling cascade.

G-Protein Coupled Receptor (GPCR) Activation

Cannabinoid receptors are G-protein coupled receptors (GPCRs). Agonist binding to these receptors typically leads to the activation of intracellular G-proteins, which in turn modulate downstream signaling pathways.

A common method to assess the functional activity of a cannabinoid receptor agonist is the [35S]GTPγS binding assay. This assay measures the level of G-protein activation upon agonist stimulation. While this assay has been used to characterize the functional activity of other synthetic cannabinoids, such as JWH-018 and JWH-073, specific data from [35S]GTPγS binding assays for JWH-080 were not available in the reviewed scientific literature. Therefore, the efficacy and potency of JWH-080 as a functional agonist at CB1 and CB2 receptors, as determined by this method, cannot be detailed at this time.

Calcium Mobilization Assays (e.g., AequoScreen System)

Calcium mobilization assays are a common method for evaluating the activity of G protein-coupled receptors (GPCRs), such as the cannabinoid receptors CB1 and CB2. nih.govcreative-bioarray.com These assays measure the increase in intracellular calcium (Ca2+) that occurs upon receptor activation, particularly for receptors that couple to Gq or Gi proteins. creative-bioarray.com The process typically involves loading cells expressing the target receptor with a calcium-sensitive fluorescent dye. When an agonist binds to the receptor and activates it, a signaling cascade is initiated that leads to the release of Ca2+ from intracellular stores, which can be detected as a change in fluorescence. nih.govnih.gov

High-throughput screening platforms like the Fluorometric Imaging Plate Reader (FLIPR) are often used for these assays. creative-bioarray.com Another advanced system is the AequoScreen® technology, which uses a recombinant cell line co-expressing the target GPCR and a photoprotein called aequorin. Upon agonist-induced Ca2+ influx, aequorin emits a luminescent signal. revvity.com This method offers a high signal-to-background ratio and is suitable for detecting agonists and antagonists. revvity.com While AequoScreen cell lines for cannabinoid receptors like CB1 are commercially available, a specific application of this or other calcium mobilization assays to characterize JWH-080 has not been detailed in the available scientific literature.

Intrinsic Efficacy and Potency at CB1 and CB2 Receptors

JWH-080 is a potent ligand for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). caymanchem.com Its high binding affinity has been established through in vitro competitive binding assays, which measure the concentration of the ligand required to displace a known radioligand from the receptor. The inhibition constant (Ki) is a measure of this binding affinity, with lower values indicating higher potency.

Studies have shown that JWH-080 binds with nanomolar affinity to both receptors, exhibiting a slight preference for the CB2 receptor. One source reports a Ki value of 5.6 nM for the CB1 receptor and 2.2 nM for the CB2 receptor. caymanchem.com Another dataset reports similar high-affinity values of 8.9 ± 1.8 nM for CB1 and 2.21 ± 1.30 nM for CB2, confirming its approximately four-fold selectivity for the CB2 receptor. wikipedia.org

| Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| CB1 | 5.6 nM - 8.9 nM | ~4x for CB2 |

| CB2 | 2.2 nM |

Regarding its intrinsic efficacy, many synthetic cannabinoids of the JWH series, such as JWH-018 and JWH-073, have been characterized as full agonists at cannabinoid receptors. nih.gov This is in contrast to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, which is a partial agonist. nih.govsrlf.org Full agonists are capable of eliciting a maximal functional response from the receptor. srlf.org While JWH-080's high affinity suggests it is a potent cannabinoid agonist, specific studies quantifying its intrinsic efficacy (e.g., EC50 or Emax values) were not identified in the reviewed literature. However, based on the pharmacological profile of structurally related JWH compounds, it is presumed to act as a high-efficacy agonist at both CB1 and CB2 receptors.

Investigation of Receptor Heteromerization Involving Cannabinoid Receptors

Cannabinoid receptors, like many GPCRs, can form dimers or higher-order oligomers, either with themselves (homomers) or with other types of receptors (heteromers). This receptor heteromerization can alter the pharmacological properties of the individual receptors, including ligand binding, signaling, and trafficking. The formation of CB1-CB2 heteromers, for instance, has been a subject of research. However, based on a review of the available scientific literature, there are no specific studies investigating the potential role or effects of JWH-080 in the context of cannabinoid receptor heteromerization.

Interactions with Non-Cannabinoid Receptors (if applicable and mechanistically focused)

To understand the full pharmacological profile of a compound and potential off-target effects, its interaction with other receptor systems is investigated. A study evaluating several first-generation indole-derived synthetic cannabinoids for their binding affinities at a wide panel of non-cannabinoid receptors was conducted, although JWH-080 was not among the compounds tested. nih.gov The study included close structural analogs such as JWH-018, JWH-073, and JWH-081.

The results for these related compounds showed that, in contrast to their high affinity for cannabinoid receptors, their binding at non-cannabinoid receptors was generally weak or negligible. nih.gov The panel included receptors for major neurotransmitters such as norepinephrine, dopamine, histamine, opioids, and GABA. nih.gov The most notable off-target interaction for some of the tested JWH compounds was with serotonin (B10506) receptors, particularly the 5-HT2B subtype, though the binding affinities were low (in the high nanomolar to micromolar range). nih.gov For instance, another study focusing on JWH-018 found it did not directly interact with key serotonergic targets, such as the serotonin transporter or 5-HT1A receptors. rdd.edu.iq

Given these findings for its close analogs, it is hypothesized that JWH-080 likely exhibits a similar profile of high selectivity for cannabinoid receptors with minimal significant interactions at other receptor sites. However, direct mechanistic studies on the interaction of JWH-080 with non-cannabinoid receptors are not present in the reviewed literature.

In Vitro and Preclinical Pharmacological Characterization

In Vitro Pharmacological Profiling

In vitro studies are crucial for understanding the direct interactions of compounds with biological targets, such as receptors, and for elucidating the initial signaling events triggered by these interactions.

Cell-Based Assays for Receptor Activation and Signaling

Cell-based assays have been extensively used to characterize the activity of JWH 080 at cannabinoid receptors, primarily the cannabinoid receptor type 1 (CB1) and type 2 (CB2). These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govdusunenadamdergisi.orgmdpi.com

Studies have shown that this compound binds to both CB1 and CB2 receptors with high affinity. In vitro binding assays have reported Ki values of 5.6 nM for the CB1 receptor and 2.2 nM for the CB2 receptor. caymanchem.com This indicates that this compound has a slightly higher affinity for the CB2 receptor compared to the CB1 receptor.

Beyond binding affinity, cell-based assays assess the functional consequences of receptor activation. Activation of CB1 and CB2 receptors by agonists like this compound can trigger various intracellular signaling pathways, including the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38. mdpi.comresearchgate.net Activation of Gi/o proteins by CB1 receptor agonists also leads to a decreased opening of N-type Ca²⁺ channels and activation of G protein-gated inward rectifier (GIRK) channels, which dampens neuronal activity. researchgate.net

Cell-based assays utilizing technologies like NanoLuc binary technology have demonstrated the activation of both CB1 and CB2 receptors by JWH 018 (a related synthetic cannabinoid), indicating the suitability of such assays for profiling GPCR ligands like this compound and its potential metabolites. acs.orgacs.org These assays can monitor the interaction of β-arrestin 2 with activated GPCRs, providing insight into receptor signaling and desensitization. acs.org

While specific detailed data tables for this compound's effects on various signaling pathways (e.g., EC50 values for adenylyl cyclase inhibition or MAPK activation) were not extensively found in the search results for this compound specifically, the general mechanisms of CB1 and CB2 receptor signaling activated by synthetic cannabinoids like JWH 018 are well-documented and are expected to be relevant to this compound given its structural similarity and binding profile. mdpi.comresearchgate.netacs.org

Organ Bath and Tissue Preparations for Functional Responses

Organ bath studies involve the use of isolated tissues or organs maintained in a physiological solution to measure functional responses to drug administration. wikipedia.orgadinstruments.com This technique allows for the assessment of drug effects on tissue contractility, relaxation, or other physiological parameters, providing insights into the mechanisms of action at a functional level. wikipedia.org

While specific studies detailing the effects of this compound in organ bath preparations were not prominently featured in the search results, research on other cannabinoids, including the related JWH 015, has utilized this method to investigate functional responses mediated by cannabinoid receptors in various tissues. conicet.gov.arnih.gov For instance, studies on rat isolated atria have shown that CB1 receptor activation leads to a decrease in contractility, while CB2 receptor activation triggers a positive contractile response, mediated through different signaling pathways (cAMP, NO-cGMP). conicet.gov.ar

Organ bath preparations of smooth muscle tissues, such as those from the ileum, colon, vas deferens, trachea, bladder, corpus cavernosum, and blood vessels, are commonly used to study the effects of drugs on contractility. wikipedia.org The response of these tissues to cannabinoid agonists can reveal the presence and functional activity of CB1 and CB2 receptors in these peripheral tissues. While this compound's direct effects in such preparations were not detailed, the methodology is applicable for assessing its functional impact on isolated tissues expressing cannabinoid receptors.

Preclinical Animal Model Investigations

Preclinical animal studies are essential for evaluating the in vivo pharmacological effects of compounds, including their impact on the central nervous system and other physiological systems.

Pharmacodynamic Effects on Central Nervous System Function

Synthetic cannabinoids, including JWH compounds, are known to exert pharmacodynamic effects on the central nervous system (CNS) primarily through the activation of CB1 receptors, which are highly expressed in various brain regions. nih.govnih.gov These effects can include alterations in mood, cognition, motor function, and sensory perception. nih.govdusunenadamdergisi.org

Preclinical studies in rodents have investigated the CNS effects of synthetic cannabinoids structurally related to this compound, such as JWH 018 and JWH 073. These studies often assess a "cannabinoid tetrad" of effects: hypothermia, analgesia, hypomotility, and catalepsy, which are characteristic of CB1 receptor activation. nih.govunife.itfrontiersin.orgnih.gov

Locomotor Activity Modulation

Modulation of locomotor activity is a common endpoint in preclinical studies evaluating the CNS effects of cannabinoids. The effects on locomotor activity can be complex and dose-dependent, often exhibiting a biphasic pattern with facilitation at lower doses and inhibition at higher doses. nih.gov

Studies on related synthetic cannabinoids like JWH 018 and JWH 073 have shown modulation of spontaneous locomotor activity in mice and rats. JWH 018 has been reported to increase spontaneous locomotion at certain doses, an effect that can be prevented by CB1 receptor antagonists. nih.gov Conversely, higher doses of some synthetic cannabinoids, including JWH 073, have been shown to reduce locomotor activity. nih.gov

Research using novel preclinical models, such as vapor exposure in mice, has also assessed the effects of synthetic cannabinoids like JWH 018 on locomotor activity. nih.govresearchgate.net While some potent cannabinoids produced hypolocomotion in these models, aerosolized JWH 018 did not consistently produce the full spectrum of cannabimimetic effects at the tested doses. nih.gov

Studies investigating the effects of developmental exposure to synthetic cannabinoids like JWH 018 in zebrafish larvae have also observed reduced locomotion during behavioral testing, suggesting a potential CNS depressant effect in this model. mdpi.combiorxiv.org

Data from studies on related compounds highlight the importance of dose and the specific compound in determining the nature and magnitude of locomotor activity modulation.

Nociceptive Response Modulation

Cannabinoids are well-known for their analgesic properties, mediated through the modulation of nociceptive pathways in both the central and peripheral nervous systems, primarily via CB1 and CB2 receptors. frontiersin.orgplos.org

Preclinical studies have investigated the antinociceptive effects of synthetic cannabinoids, including those structurally related to this compound, using various pain models in rodents. For example, JWH 018 has been shown to induce acute antinociception, increasing the latency to respond to mechanical and thermal pain stimuli in mice. unife.it This effect can be partially prevented by antagonists of certain serotonin (B10506) receptors, suggesting potential interactions between cannabinoid and serotonergic systems in mediating analgesia. unife.it

Studies on other synthetic cannabinoids like JWH 015, which also interacts with cannabinoid receptors, have demonstrated antinociceptive responses in models of inflammatory pain. plos.orgfrontiersin.org These effects can involve both CB1 and CB2 receptor activation and may be mediated through downstream signaling pathways, including the nitric oxide-cGMP-PKG-KATP pathway. plos.org

The involvement of both CB1 and CB2 receptors in pain modulation is supported by studies showing that selective activation of CB2 receptors can produce antinociception in animal models of inflammation and neuropathies, often without the psychoactive effects associated with CB1 activation. frontiersin.orgplos.org While specific detailed antinociceptive data for this compound were not extensively found, its affinity for both CB1 and CB2 receptors suggests it would likely exhibit antinociceptive properties in preclinical models, similar to other cannabinoids. caymanchem.com

Data Table: Selected In Vitro Binding Data for this compound

| Receptor | Ki (nM) |

| CB1 | 5.6 caymanchem.com |

| CB2 | 2.2 caymanchem.com |

Note: This table presents binding affinity data for this compound at cannabinoid receptors as reported in the cited source.

Data Table: Illustrative Locomotor Activity Effects of Related Synthetic Cannabinoids in Mice

| Compound | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |

| JWH-018 | 0.3 | Increased spontaneous locomotion | nih.gov |

| JWH-073 | 0.5 | Increased locomotor activity (in rats) | nih.gov |

| JWH-073 | 5 | Reduced locomotor activity (in rats) | nih.gov |

Data Table: Illustrative Antinociceptive Effects of Related Synthetic Cannabinoids in Mice

| Compound | Effect on Nociceptive Response | Reference |

| JWH-018 | Increased tail flick latency (mechanical and thermal stimuli) | unife.it |

| JWH-015 | Antiallodynic and antihyperalgesic effects in inflammatory pain model | plos.org |

Thermoregulatory Alterations

Based on the conducted literature search, specific preclinical data detailing the thermoregulatory alterations induced by JWH-080 in animal models were not found. Studies on related synthetic cannabinoids, such as JWH-018 and JWH-073, have demonstrated effects on body temperature, typically inducing hypothermia, which is a characteristic effect mediated by CB1 receptor activation. globalrecoverynetwork.orgnih.govfrontiersin.orgunica.itnih.govresearchgate.netresearchgate.netnih.govnih.govplos.orgresearchgate.net However, direct experimental findings on the impact of JWH-080 administration on thermoregulation in preclinical species are not available in the retrieved search results.

Catalepsy Assessment

Specific preclinical data regarding the assessment of catalepsy following the administration of JWH-080 in animal models were not identified in the conducted literature search. Catalepsy is another effect often associated with CB1 receptor agonists in preclinical studies, and it has been assessed for other synthetic cannabinoids like JWH-018 and JWH-073. globalrecoverynetwork.orgnih.govfrontiersin.orgnih.govresearchgate.netunife.itnih.govfrontiersin.orgnih.gov However, there is a lack of reported experimental findings specifically detailing the cataleptic effects of JWH-080.

Drug Discrimination Studies in Preclinical Species

Information specifically on drug discrimination studies conducted with JWH-080 in preclinical species was not found in the search results. Drug discrimination paradigms are commonly used to assess the subjective effects of a compound and whether they are similar to those of a known drug of abuse, such as Δ9-tetrahydrocannabinol (THC). researchgate.netresearchgate.netcore.ac.uk While drug discrimination studies have been performed with other synthetic cannabinoids, showing that they can substitute for the discriminative stimulus effects of THC, data specific to JWH-080 in this type of assay were not available in the retrieved literature. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netgovinfo.gov

Investigation of Cross-Tolerance and Sensitization Phenomena

Specific preclinical investigations into cross-tolerance and sensitization phenomena involving JWH-080 were not identified in the conducted literature search. Studies on cross-tolerance and sensitization are important for understanding how repeated exposure to a substance might alter the response to itself or other related compounds. Research on related cannabinoids like JWH-018 and JWH-073 has explored these phenomena, demonstrating the development of tolerance to certain effects and potential cross-tolerance with THC. frontiersin.orgnih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com However, there is a lack of reported studies specifically investigating cross-tolerance or sensitization in the context of JWH-080 administration.

Comparative In Vivo Pharmacodynamics with Reference Cannabinoids

Based on the available search results, detailed comparative in vivo pharmacodynamic studies specifically evaluating JWH-080 alongside reference cannabinoids such as THC, JWH-018, or JWH-073 were not found. While the in vitro binding affinities of JWH-080 for CB1 and CB2 receptors have been reported caymanchem.com, providing some basis for comparison of its potential potency at the receptor level, comprehensive in vivo studies comparing its effects on various physiological and behavioral endpoints with those of other cannabinoids appear to be limited or not available in the retrieved literature. Studies have compared the in vivo pharmacodynamics of other synthetic cannabinoids, highlighting differences in potency and efficacy compared to THC and other compounds. caymanchem.comnih.govfrontiersin.orgunica.itnih.govresearchgate.netresearchgate.netnih.govnih.govplos.orgresearchgate.netresearchgate.netunife.itnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netcore.ac.ukmdpi.commdpi.commdpi.comservice.gov.uk However, such comparative in vivo data specifically for JWH-080 were not identified.

Despite the limited in vivo data, the in vitro binding affinities provide some initial pharmacological characterization:

| Compound | Target Receptor | Ki (nM) | Source |

| JWH-080 | CB1 | 5.6 | caymanchem.com |

| JWH-080 | CB2 | 2.2 | caymanchem.com |

The available information suggests that while JWH-080 interacts with cannabinoid receptors in vitro, its specific in vivo pharmacological profile across various preclinical measures, including thermoregulation, catalepsy, drug discrimination, cross-tolerance, and comparative pharmacodynamics, has not been extensively reported in the analyzed literature.

Metabolism and Biotransformation Studies of Jwh 080

In Vitro Metabolic Pathway Elucidation

In vitro studies using hepatic models are instrumental in identifying the initial metabolic transformations of synthetic cannabinoids. These models provide a controlled environment to observe the interactions between the parent compound and metabolic enzymes.

Hepatic Microsomal and Hepatocyte Incubation Studies

Hepatic microsomes, containing cytochrome P450 (CYP450) enzymes, are widely used to study Phase I metabolism. nih.gov Human liver microsomes (HLMs) have been employed to investigate the metabolism of various synthetic cannabinoids, revealing diverse products resulting from Phase I transformations such as hydroxylation, dealkylation, carboxylation, and dehydrogenation. caymanchem.com Hepatocytes, which are intact liver cells, offer a more comprehensive model as they contain both Phase I and Phase II enzymes, providing a more realistic representation of in vivo liver metabolism. nih.govd-nb.info Studies using human hepatocytes have successfully identified a wide range of metabolites, including both Phase I and Phase II conjugates. nih.govd-nb.infooup.comresearchgate.net

Identification of Phase I Metabolites (e.g., Hydroxylation, Dealkylation, Carboxylation)

Phase I metabolism of synthetic cannabinoids primarily involves oxidation reactions catalyzed by CYP450 enzymes. Common Phase I transformations observed for synthetic cannabinoids structurally related to JWH 080 include hydroxylation at various positions on the molecule (e.g., naphthalene (B1677914) ring, indole (B1671886) moiety, alkyl side chain), N-dealkylation, and carboxylation of the alkyl side chain. caymanchem.comnih.govpsu.edu For instance, studies on JWH-018, a related naphthoylindole, have identified monohydroxylated, dihydroxylated, trihydroxylated, N-dealkylated, and carboxylated metabolites in human liver microsome incubations. caymanchem.comnih.gov Hydroxylation on the terminal carbon (ω) and the ω-1 carbon of the alkyl chain are frequently observed metabolic pathways. nih.gov Carboxylation typically occurs at the ω-carbon after initial hydroxylation. caymanchem.comnih.gov

Identification of Phase II Metabolites (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. Glucuronidation is a major Phase II metabolic pathway for synthetic cannabinoids and their hydroxylated and carboxylated metabolites, facilitating their excretion, particularly in urine. caymanchem.comnih.govresearchgate.netresearchgate.net Studies have shown that many hydroxylated and carboxylated metabolites of synthetic cannabinoids are extensively glucuronidated. caymanchem.comnih.govresearchgate.net Hepatocyte incubation studies are particularly useful for identifying these conjugated metabolites as they retain the necessary enzymes and cofactors for Phase II reactions. nih.govd-nb.info

Role of Cytochrome P450 Isoenzymes in this compound Metabolism

Cytochrome P450 enzymes are the primary catalysts for the Phase I metabolism of synthetic cannabinoids. Different CYP450 isoenzymes contribute to the oxidation of these compounds, and the specific enzymes involved can vary depending on the structure of the synthetic cannabinoid. Studies on JWH-018 have indicated the involvement of CYP1A2 and CYP2C9 as major enzymes responsible for its oxidation, with minimal contributions from CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.govcapes.gov.brnih.gov The activity of specific CYP isoforms can influence the metabolic profile and potentially the pharmacological effects of synthetic cannabinoids. nih.gov

Preclinical In Vivo Metabolic Profiling

Preclinical in vivo studies, typically conducted in animal models such as rats and mice, provide valuable information about the metabolic fate of synthetic cannabinoids in a living system. These studies allow for the identification of metabolites present in various biological matrices and offer insights into excretion pathways. uni-saarland.demdpi.com

Metabolite Identification in Animal Biological Matrices (e.g., Urine, Plasma, Brain)

Analysis of biological matrices such as urine, plasma, and brain tissue from animals administered synthetic cannabinoids helps to identify the metabolites formed in vivo. mdpi.comnih.gov Metabolites detected in animal urine often include hydroxylated, carboxylated, and glucuronidated derivatives, similar to those observed in in vitro studies. psu.edufrontiersin.org However, there can be species differences in the abundance and types of metabolites formed. psu.edufrontiersin.org For example, N-dealkylated metabolites of JWH-018 were found to be abundant in rat urine but less so in human samples. caymanchem.com Studies in mice have detected parent compounds and metabolites in brain tissue, indicating their ability to cross the blood-brain barrier. nih.gov Analysis of plasma samples provides information on circulating metabolites over time. mdpi.com

Table 1: Examples of Metabolic Transformations Observed for Synthetic Cannabinoids (Based on Studies of Structurally Related Compounds)

| Metabolic Pathway | Description | Examples of Metabolites (based on related compounds) |

| Phase I | ||

| Hydroxylation | Addition of a hydroxyl group (-OH) | Monohydroxylated, Dihydroxylated, Trihydroxylated |

| Dealkylation | Removal of an alkyl chain | N-dealkylated |

| Carboxylation | Oxidation of an alkyl chain to a carboxyl group (-COOH) | Carboxylated alkyl chain |

| Dehydrogenation | Removal of hydrogen atoms | Dehydrogenated metabolites |

| Arene Oxidation | Oxidation of aromatic rings | Dihydrodiols |

| Phase II | ||

| Glucuronidation | Conjugation with glucuronic acid | Glucuronide conjugates |

| Sulfation | Conjugation with sulfate | Sulfated metabolites |

Table 2: Cytochrome P450 Isoenzymes Implicated in the Metabolism of Related Synthetic Cannabinoids

| CYP450 Isoenzyme | Role in Metabolism (based on related compounds) |

| CYP1A2 | Major contributor to oxidation nih.govcapes.gov.br |

| CYP2C9 | Major contributor to oxidation nih.govcapes.gov.brnih.gov |

| CYP2C19 | Minimal contribution nih.govcapes.gov.br |

| CYP2D6 | Minimal contribution nih.govcapes.gov.br |

| CYP2E1 | Minimal contribution nih.govcapes.gov.br |

| CYP3A4 | Minimal contribution nih.govcapes.gov.br |

Note: This table summarizes findings from studies on synthetic cannabinoids structurally related to this compound.

Detailed Research Findings Example (Based on JWH-018):

Studies utilizing human liver microsomes incubated with JWH-018 have shown the formation of numerous metabolites. Analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revealed monohydroxylation at the naphthalene ring, indole moiety, and alkyl side chain as prominent transformations. nih.gov Dihydroxylation and trihydroxylation products have also been observed. nih.gov N-dealkylation and carboxylation of the alkyl side chain are further identified metabolic pathways. nih.gov The majority of metabolites were found to be monohydroxylated, with a significant portion also undergoing arene oxidation of the naphthalene ring. caymanchem.com Subsequent studies analyzing human urine samples confirmed monohydroxylation, particularly on the terminal carbon of the alkyl group, as a prevailing metabolic pathway, with these monohydroxylated products being extensively glucuronidated. caymanchem.com

Bioactivation of Related Compounds (e.g., JWH-175 to JWH-018)

The metabolic fate of synthetic cannabinoids can sometimes involve bioactivation, where a less potent parent compound is converted into a more pharmacologically active metabolite. A notable example of this phenomenon is the in vivo bioactivation of JWH-175 to JWH-018. mdpi.comnih.govresearchgate.net JWH-175, a naphthylmethylindole, is structurally related to JWH-018 but lacks the ketone bridge present in JWH-018. wikipedia.org Research has demonstrated that JWH-175 is rapidly metabolized to JWH-018 in mice. mdpi.comnih.govresearchgate.net

In vitro studies comparing the activity of JWH-175 and JWH-018 have shown that JWH-175 is a less potent agonist at human and mouse CB1 and CB2 receptors compared to JWH-018. mdpi.comnih.gov In vivo studies in mice further support this, with JWH-175 exhibiting less potent effects on sensorimotor responses, breath rate, motor activity, and pain threshold than JWH-018. mdpi.comnih.govresearchgate.net The rapid conversion of JWH-175 to the more potent JWH-018 in blood suggests that the observed in vivo effects of JWH-175 are, at least in part, attributable to the formation of JWH-018. mdpi.comnih.govresearchgate.net This highlights the importance of investigating the in vivo metabolism of synthetic cannabinoids to understand their true pharmacological and toxicological profiles. mdpi.comnih.govresearchgate.net

Pharmacological Activity of this compound Metabolites

Studies on the metabolites of JWH-018, a compound structurally similar to JWH-080, have demonstrated that monohydroxylated metabolites can bind to CB1 receptors with high affinity and act as full agonists. caymanchem.complos.orgfrontiersin.org This suggests that phase I metabolism may not always lead to a significant reduction in activity for these compounds. caymanchem.com

Cannabinoid Receptor Binding of Metabolites

Research on the metabolites of synthetic cannabinoids, including those related to JWH-080, indicates that various metabolites can exhibit significant binding affinity for both CB1 and CB2 receptors. Studies on JWH-018 metabolites, for instance, have shown that several monohydroxylated derivatives bind to mouse CB1 receptors with affinities comparable to or even greater than that of Δ9-THC. plos.org

While specific detailed binding data for JWH-080 metabolites were not extensively found within the search results, the pattern observed for related compounds like JWH-018 and JWH-073 suggests that hydroxylation, a common metabolic pathway for JWH-080, can produce metabolites that retain high affinity for cannabinoid receptors. plos.orgresearchgate.net Studies on JWH-073 metabolites also indicate that monohydroxylated forms retain significant affinity for CB1 receptors. frontiersin.org Furthermore, human metabolites of both JWH-018 and JWH-073 have been shown to bind with high affinity to CB2 receptors. researchgate.net

Table 1: Cannabinoid Receptor Binding Affinity (Ki) of JWH-018 and Selected Metabolites (Example based on available data for related compounds)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Source (Example) |

| JWH-018 | 9.00 iiab.me, ~9 nih.gov | 2.94 iiab.me | iiab.menih.gov |

| JWH-018 Metabolite M1 (4-OH-indole) | High Affinity plos.org | Not specified | plos.org |

| JWH-018 Metabolite M2 (5-OH-indole) | High Affinity plos.org | High Affinity researchgate.net | plos.orgresearchgate.net |

| JWH-018 Metabolite M3 (6-OH-indole) | High Affinity plos.org | Not specified | plos.org |

| JWH-018 Metabolite M4 (7-OH-indole) | High Affinity plos.org | Not specified | plos.org |

| JWH-018 Metabolite M5 (4-OH-pentyl) | High Affinity plos.org | High Affinity researchgate.net | plos.orgresearchgate.net |

| JWH-018 Metabolite M6 (Carboxy) | Low Affinity plos.org | Not specified | plos.org |

| JWH-073 | 8.9-12.9 frontiersin.org | ~5x lower than CB1 wikipedia.org | frontiersin.orgwikipedia.org |

| JWH-073 Hydroxylated Metabolites | Significant Affinity frontiersin.org | High Affinity researchgate.net | researchgate.netfrontiersin.org |

Functional Activity of Metabolites at Cannabinoid Receptors

Beyond binding affinity, the functional activity of metabolites at cannabinoid receptors is crucial to understanding their pharmacological effects. Metabolites can act as agonists, partial agonists, neutral antagonists, or even inverse agonists. dusunenadamdergisi.org

Studies on JWH-018 metabolites have revealed a range of functional activities. Several hydroxylated metabolites of JWH-018 have been shown to act as full or partial agonists at the CB1 receptor in in vitro assays, stimulating G-proteins with equal or greater efficacy relative to Δ9-THC. plos.org Specifically, JWH-018 metabolites M2, M3, and M5 demonstrated full CB1 receptor agonist activity. plos.org This contrasts with the carboxy metabolite (M6), which showed low affinity and activity. plos.org

Furthermore, human metabolites of JWH-018 and JWH-073 have been found to be potent and efficacious agonists at CB2 receptors, inducing concentration-dependent inhibition of cAMP. researchgate.net However, some studies using different assays, such as [35S]GTPγS binding, have shown submaximal responses for JWH-018 and JWH-073 at CB2 receptors, contrasting with their full efficacy at CB1 receptors. researchgate.net

The finding that multiple metabolites of synthetic cannabinoids retain high receptor affinity and exhibit a range of intrinsic activities suggests that these biotransformation products likely contribute to the complex pharmacological profiles and observed effects of the parent compounds. dusunenadamdergisi.org

Table 2: Functional Activity of JWH-018 and Selected Hydroxylated Metabolites at CB1 Receptors (Example based on available data)

| Compound | CB1 Functional Activity (Example) | Source (Example) |

| JWH-018 | Full Agonist plos.org | plos.org |

| JWH-018 Metabolite M1 (4-OH-indole) | Partial Agonist plos.org | plos.org |

| JWH-018 Metabolite M2 (5-OH-indole) | Full Agonist plos.org | plos.org |

| JWH-018 Metabolite M3 (6-OH-indole) | Full Agonist plos.org | plos.org |

| JWH-018 Metabolite M4 (7-OH-indole) | Partial Agonist plos.org | plos.org |

| JWH-018 Metabolite M5 (4-OH-pentyl) | Full Agonist plos.org | plos.org |

Note: This table provides example data based on findings for JWH-018 metabolites. Functional activity can be assay-dependent.

Analytical Research Methodologies for Jwh 080

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are widely employed for separating JWH 080 from complex matrices and for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of synthetic cannabinoids, including this compound. unodc.orgresearchgate.netgcms.cz GC-MS in electron ionization (EI) mode provides characteristic fragment ions useful for compound identification. researchgate.net However, the molecular ion information may sometimes be limited in EI-MS. researchgate.net GC-MS methods have been used for the analysis of synthetic cannabinoids in seized materials and oral fluid. unodc.orggcms.cznih.gov While GC-MS is considered a gold standard for its excellent chromatographic resolution and ability to identify active ingredients by EI-MS, it may have limitations in distinguishing closely related isomers. unodc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS, QTOF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, particularly LC-MS/MS, High-Resolution Mass Spectrometry (HRMS), and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), are extensively used for the analysis of this compound and other synthetic cannabinoids in various matrices, including biological samples like urine, blood, and oral fluid, as well as seized materials. nih.govunipd.itoup.comkingston.ac.ukacs.orgdiva-portal.orgnih.govannexpublishers.comtiaft.orgresearchgate.netactamedica.orguoa.grnih.govspectroscopyonline.com

LC-MS/MS methods offer high sensitivity and selectivity for the detection and quantification of synthetic cannabinoids and their metabolites. unipd.itoup.comacs.orgactamedica.org These methods often utilize multiple reaction monitoring (MRM) for targeted analysis. spectroscopyonline.com

HRMS and QTOF-MS provide high mass accuracy and resolution, which is particularly useful for the identification of unknown synthetic cannabinoids and for differentiating isomers. nih.govdiva-portal.orgtiaft.orguoa.grnih.govoup.com UHPLC-QTOF-MS methods have been developed for sensitive and quantitative screening of synthetic cannabinoid metabolites in urine. diva-portal.orgresearchgate.net These methods can acquire full-scan data, allowing for post-analysis identification of untargeted compounds. diva-portal.orgspectroscopyonline.com

Studies have utilized LC-MS/MS and UHPLC-HRMS for the determination and quantification of synthetic cannabinoids, including some JWH compounds, in oral fluid. nih.gov These methods have demonstrated good linearity, accuracy, and precision. nih.gov

2D Liquid Chromatography coupled with HRMS, such as QTOF-MS, has been explored for the separation and identification of isomeric and structurally related synthetic cannabinoids, including this compound, which can be challenging with one-dimensional chromatography. oup.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is often coupled with mass spectrometry (UPLC-MS/MS or UHPLC-MS) for the rapid and high-resolution analysis of synthetic cannabinoids. nih.govunipd.itdiva-portal.orgnih.govannexpublishers.comoup.comresearchgate.net UPLC systems, with their smaller particle size columns, allow for faster separations and improved peak resolution compared to traditional HPLC. unipd.it

UPLC-MS/MS methods have been developed and validated for the detection and quantification of synthetic cannabinoids, including JWH compounds, in biological matrices like whole blood and urine. unipd.itdiva-portal.orgresearchgate.net These methods often involve minimal sample preparation and offer high throughput. unipd.itoup.comacs.org

UPLC with UV detection and UPLC-MS/MS have also been used for the simultaneous analysis of cannabinoids and synthetic cannabinoids in various products. oup.com

Method Validation for Research Applications (Specificity, Linearity, Limits)

Method validation is a critical step in analytical research to ensure the reliability and accuracy of the results. Key validation parameters for chromatographic methods used for this compound analysis include specificity, linearity, limits of detection (LOD), and limits of quantification (LOQ). oup.comkingston.ac.ukactamedica.org

Specificity (or selectivity) ensures that the method can accurately measure the analyte of interest without interference from other compounds in the matrix. oup.comactamedica.org Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. oup.comkingston.ac.ukactamedica.org LOD and LOQ define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. oup.comkingston.ac.ukactamedica.org

Validated methods for synthetic cannabinoid analysis using LC-MS/MS and UHPLC-HRMS have reported linearity over various concentration ranges, with good determination coefficients (R²). nih.govoup.comactamedica.org LODs and LOQs are established to meet the requirements of the specific research or forensic application. nih.govoup.comactamedica.org Other validation parameters evaluated include accuracy, precision, recovery, matrix effect, carryover, and stability. nih.govunipd.itoup.comkingston.ac.ukannexpublishers.comactamedica.org

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques provide valuable information about the structure of this compound, which is essential for its unambiguous identification and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of synthetic cannabinoids, including JWH compounds. unodc.orgnih.govrsc.org Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional NMR experiments (such as ¹H-¹H COSY, ¹H-¹H NOESY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC) can be used to determine the complete structure of a compound. unodc.org

NMR spectroscopy allows for the identification of different types of protons and carbons in the molecule and their connectivity, providing detailed structural information. nih.gov It can also be used for assessing the purity of synthesized compounds. nih.gov Quantitative NMR (qNMR) can be applied for the quantification of synthetic cannabinoids in samples. rsc.org

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural elucidation and identification of synthetic cannabinoids. frontiersin.org It provides a unique vibrational fingerprint of a compound. frontiersin.org Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a specific IR technique that allows for direct analysis of solid or liquid samples without extensive preparation. Studies have utilized IR spectroscopy, sometimes coupled with gas chromatography (GC-FTIR), for the unambiguous determination of illicit drugs, including synthetic cannabinoids. frontiersin.org While specific detailed IR or ATR-IR spectral data for this compound were not extensively found in the search results, IR spectroscopy is a standard method for confirming the identity and purity of synthetic cannabinoids in research settings. nih.gov Computational methods, such as Density Functional Theory (DFT), are also being explored to generate theoretical infrared spectra for synthetic cannabinoids, which can aid in identification when experimental data is limited or absent. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is another spectroscopic technique employed in the analysis of synthetic cannabinoids. It measures the absorption of UV or visible light by a substance, providing information about its electronic structure and concentration. This compound has characteristic maximum absorbance wavelengths (λmax) at 213 nm and 315 nm. caymanchem.com UV-Vis spectroscopy is often coupled with liquid chromatography (HPLC-UV/Vis) for the separation and detection of synthetic cannabinoids and their metabolites. nih.gov, researchgate.net, researchgate.net While UV spectra can aid in identification, the spectra of many synthetic cannabinoids can be similar, requiring complementary techniques for definitive identification. unodc.org, researchgate.net UV-Vis spectroscopy is also used in the screening of enzymatic activity related to the metabolism of synthetic cannabinoids. researchgate.net

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)

Applications in Forensic Science Research for Identification and Monitoring

Synthetic cannabinoids, including this compound, pose significant challenges in forensic science due to their constantly evolving structures and the difficulty in their detection and identification. service.gov.uk, forensicsciencereview.com, mums.ac.ir Forensic science research plays a critical role in developing methods for the identification and monitoring of these substances in seized materials and biological samples. forensicsciencereview.com, mums.ac.ir

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used in forensic laboratories for the identification and quantification of synthetic cannabinoids. nih.gov, forensicsciencereview.com, d-nb.info, mdpi.com, researchgate.net These methods provide high sensitivity and specificity, allowing for the detection of synthetic cannabinoids and their metabolites in complex matrices. d-nb.info, researchgate.net

Forensic research involves the analysis of seized herbal materials and biological specimens (e.g., blood, urine, oral fluid) to identify the presence of synthetic cannabinoids. service.gov.uk, forensicsciencereview.com, d-nb.info, researchgate.net The identification of new synthetic cannabinoids often requires the isolation of the compound and characterization using multiple analytical techniques. unodc.org

Development of Reference Standards and Databases

The accurate identification of synthetic cannabinoids in forensic analysis relies heavily on the availability of reliable reference standards and comprehensive databases of analytical data. myskinrecipes.com, google.com, beilstein-journals.org Research efforts are directed towards synthesizing and characterizing synthetic cannabinoids to be used as reference standards. google.com These standards are essential for calibrating analytical instruments and confirming the identity of seized substances.

Forensic databases contain analytical data, such as mass spectra, UV spectra, and retention times, for a wide range of synthetic cannabinoids. caymanchem.com, nih.gov These databases are continuously updated as new compounds emerge on the illicit drug market. forensicsciencereview.com The development and maintenance of these resources are crucial for enabling forensic laboratories to identify unknown synthetic cannabinoids encountered in casework. unodc.org In silico methods are also being explored as a viable alternative for generating spectroscopic data to aid in the identification of new psychoactive substances when experimental standards are not yet available. mdpi.com

Research on Compound Stability and Degradation

Research into the stability and degradation of synthetic cannabinoids is important for interpreting analytical results in forensic investigations, particularly when analyzing samples that may have been stored for extended periods or subjected to various environmental conditions. google.com Studies investigate the stability of synthetic cannabinoids in different matrices (e.g., herbal material, biological fluids) and under various conditions (e.g., temperature, light, presence of solvents). europa.eu, nih.gov, ojp.gov, mdpi.com

For example, research has examined the stability of synthetic cannabinoids in spiked human whole-blood specimens stored at different temperatures. europa.eu Other studies have investigated the thermal degradation of synthetic cannabinoids, particularly when they are smoked, as this can lead to the formation of potentially toxic degradation products. europa.eu, ojp.gov, nih.gov The chemical structure of the synthetic cannabinoid can significantly influence its stability. europa.eu, ojp.gov For instance, compounds with ester linkages may be susceptible to hydrolysis. ojp.gov Understanding the degradation pathways and products of this compound is essential for accurate interpretation of analytical findings in forensic samples.

Future Directions in Jwh 080 Academic Research

Advanced Mechanistic Characterization of Receptor Interactions

While JWH 080 is known to bind to CB1 and CB2 receptors, a more advanced mechanistic understanding of these interactions is a crucial area for future research. This includes detailed characterization of binding kinetics, exploration of potential allosteric modulation sites, and a deeper dive into the downstream signaling pathways activated by this compound binding. Research into the specific amino acid residues involved in CB2 receptor signaling highlights the potential for detailed mutagenesis studies to understand how subtle structural differences in ligands like this compound influence receptor function. nottingham.ac.uk Further investigations into the selectivity of compounds at CB2 receptors compared to CB1 receptors could identify beneficial therapeutic effects devoid of psychotropic effects. nottingham.ac.uk The lipophilic nature of cannabinoid ligands and studies on CB1 and CB2 receptors suggest that intracellular cannabinoid receptors may directly contribute to cellular responses, an area requiring further clarification. researchgate.net Understanding protein-protein interactions that modulate GPCR expression, distribution, and signaling is also a growing area of interest for CB1 and CB2 receptors, which could provide novel avenues for therapeutic intervention. researchgate.net

Development of this compound-Derived Research Probes

The structural scaffold of this compound can serve as a basis for developing novel research probes to further investigate the endocannabinoid system. This involves synthesizing derivatives of this compound with specific modifications to create tools such as radiolabeled ligands for binding studies, fluorescent probes for imaging receptor localization and dynamics, or selective agonists/antagonists to dissect the roles of CB1 and CB2 receptors in various physiological and pathological processes. The development of such probes, potentially with improved affinity or selectivity compared to the parent compound, can provide invaluable tools for in vitro and in vivo studies, aiding in the mapping of cannabinoid receptor distribution and the elucidation of their precise roles in complex biological networks.

Research on Long-Term Pharmacological Adaptations in Preclinical Models

Investigating the long-term pharmacological adaptations induced by repeated exposure to this compound in preclinical models is essential to understand the potential consequences of chronic exposure. This research area aims to explore changes in cannabinoid receptor density, desensitization, and downstream signaling pathways following prolonged administration of this compound. Studies on other synthetic cannabinoids like JWH-018 have shown that repeated exposure can induce tolerance and alter responsiveness in neurobiological systems, such as the serotonergic system. globalrecoverynetwork.org Research in animal models can help determine whether similar adaptations occur with this compound and how these changes correlate with behavioral alterations or potential long-lasting effects. researchgate.netgoettingen-research-online.defrontiersin.org Preclinical animal studies are crucial for the direct causal investigation of protracted effects in the brain resulting from developmental exposure to cannabinoid drugs. nih.gov Understanding these long-term effects and the underlying biological mechanisms is critical for assessing the full impact of this compound exposure.

Addressing Analytical Challenges of Emerging Synthetic Cannabinoids

The constantly evolving landscape of synthetic cannabinoids presents significant analytical challenges, and future research needs to focus on developing and improving methods for their detection, identification, and quantification, including this compound. mdpi.comactamedica.orgnih.gov The diversity of compounds, lack of readily available analytical standards for new analogs, and the potential for similar or overlapping mass spectra due to structural similarities pose ongoing difficulties for toxicological and forensic laboratories. mdpi.comactamedica.org Future directions include the development of more sensitive and rapid analytical techniques, such as advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods, capable of simultaneously detecting a wide range of synthetic cannabinoids and their metabolites in various biological matrices like urine, blood, and oral fluid. mdpi.comactamedica.orgresearchgate.netwits.ac.zaresearchgate.netoup.com Research is also needed to improve sample preparation procedures and address challenges like matrix effects and filtration losses that can impact recovery and quantification. uq.edu.au The development of robust and comprehensive analytical methods is vital for monitoring the prevalence of this compound and other synthetic cannabinoids and for correlating their presence with observed pharmacological effects.

Table 1: Analytical Techniques for Synthetic Cannabinoid Detection

| Technique | Application | Challenges | Future Directions |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Detection and quantification in biological fluids and seized materials. mdpi.comactamedica.orgwits.ac.zaresearchgate.netoup.com | Diversity of compounds, lack of standards, similar mass spectra. mdpi.comactamedica.org | Development of multi-analyte methods, improved sensitivity and speed. mdpi.comoup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and analysis in seized materials. nih.gov | Special attention required for certain compounds. researchgate.net | Complementary to LC-MS/MS for structural confirmation. nih.gov |

| Immunoassays | Initial screening in urine. nih.gov | Limited detection range for newer analogs, cross-reactivity. actamedica.orgnih.gov | Development of kits with broader specificity. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Tentative identification of parent drugs and metabolites. nih.govnih.gov | Requires expert interpretation. | Improved databases and software for automated identification. nih.govnih.gov |

Computational Approaches in Predictive Pharmacology and Metabolism

Computational approaches play an increasingly important role in predicting the pharmacological properties and metabolic fate of synthetic cannabinoids like this compound. Future research will leverage techniques such as molecular docking and dynamics simulations to gain a more detailed understanding of this compound's interaction with cannabinoid receptors at the molecular level. acs.orgresearchgate.net Quantitative structure-activity relationship (QSAR) models can be developed or refined using this compound and its analogs to predict the activity of novel compounds. nih.gov In silico metabolism prediction tools can help anticipate the metabolic pathways of this compound, which is crucial for identifying potential active or toxic metabolites and informing the development of analytical methods for metabolite detection. nih.govnih.govdiva-portal.orgresearchgate.net Combining computational predictions with in vitro and in vivo studies can accelerate the research process and provide valuable insights into the complex pharmacology and metabolism of this compound. nih.govresearchgate.net The use of in silico methods in drug development, sometimes referred to as model-informed drug development (MIDD), is gaining attention and could be applied to the study of synthetic cannabinoids. arxiv.org

Q & A

Q. What are the established methods for synthesizing JWH-080, and how do researchers validate purity and structural integrity?

To synthesize JWH-080, researchers typically follow a multi-step organic synthesis protocol involving condensation reactions between substituted indole derivatives and naphthoyl chloride intermediates. Purification is achieved via column chromatography, followed by recrystallization. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with thresholds ≥98% for pharmacological studies .

Q. How is JWH-080 typically identified and quantified in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting JWH-080 in plasma or tissue samples. Solid-phase extraction (SPE) is used to isolate the compound, followed by quantification against a deuterated internal standard. Method validation includes assessing limits of detection (LOD), recovery rates, and matrix effects to ensure reproducibility across studies .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating JWH-080’s cannabinoid receptor binding kinetics and functional selectivity?

Competitive radioligand binding assays (using [³H]CP-55,940) and functional assays (e.g., cAMP inhibition, β-arrestin recruitment) are critical for assessing CB1/CB2 receptor affinity and efficacy. Dose-response curves should be generated with at least three independent replicates to account for inter-experiment variability. To distinguish agonist vs. inverse agonist effects, use constitutive activity models in transfected cell lines (e.g., HEK-293). Include positive controls (e.g., WIN 55,212-2) and negative controls (vehicle-only) to validate assay conditions .

Q. How do researchers reconcile contradictions in reported efficacy data for JWH-080 across in vitro and in vivo models?

Discrepancies often arise from differences in receptor expression levels, metabolic stability, or tissue-specific pharmacokinetics. A meta-analysis approach is recommended:

- Compare studies using standardized metrics (e.g., EC₅₀, Emax).

- Account for species differences (e.g., rodent vs. human CB1 receptors).

- Evaluate metabolite interference via hepatic microsome assays.

Transparent reporting of experimental conditions (e.g., buffer pH, incubation time) is essential to identify confounding variables .

Q. What are the understudied pharmacological effects of JWH-080 that warrant further investigation?

Current gaps include:

- Long-term neuroadaptive changes : Chronic exposure studies using electrophysiology (e.g., patch-clamp in hippocampal slices) to assess synaptic plasticity.

- Off-target interactions : Screen against non-cannabinoid GPCRs (e.g., serotonin 5-HT₂A) via high-throughput binding panels.

- Epigenetic modulation : Evaluate histone acetylation/DNA methylation changes using chromatin immunoprecipitation (ChIP-seq) .

Q. How can researchers assess JWH-080’s selectivity for CB1 vs. CB2 receptors in complex biological systems?

Use dual-reporter cell lines expressing CB1 and CB2 receptors tagged with distinct fluorescent markers (e.g., GFP vs. RFP). Quantify receptor internalization via confocal microscopy and flow cytometry. Cross-validate findings with knockout (KO) mouse models or siRNA-mediated receptor silencing. Functional selectivity can be further analyzed using biased agonism metrics (ΔΔlog(τ/KA)) .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in JWH-080 studies, particularly when sharing synthetic or analytical data?

- Synthetic protocols : Publish step-by-step procedures in supplementary materials, including raw NMR/HRMS spectra.

- Analytical data : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing chromatograms and mass spectra in public repositories (e.g., Zenodo).

- Statistical transparency : Report effect sizes, confidence intervals, and exact p-values rather than thresholds (e.g., "p < 0.05") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.